molecular formula C24H24N4O6 B1140126 3',5'-Di-o-toluoyl-2-deoxy-5-azacytosine CAS No. 10302-79-1

3',5'-Di-o-toluoyl-2-deoxy-5-azacytosine

Número de catálogo: B1140126
Número CAS: 10302-79-1
Peso molecular: 464.5 g/mol
Clave InChI: XFWRGHFUGJXDEX-XUVXKRRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a modified nucleoside analog featuring a 1,3,5-triazin-2(1H)-one base linked to a 2-deoxy-pentofuranosyl sugar moiety. The sugar is further substituted at the 3- and 5-positions with 4-methylbenzoyl ester groups. The beta-D-threo stereochemistry of the sugar distinguishes it from erythro-configured analogs, which may influence substrate recognition in enzymatic or receptor-binding contexts .

Propiedades

Número CAS

10302-79-1

Fórmula molecular

C24H24N4O6

Peso molecular

464.5 g/mol

Nombre IUPAC

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19+,20+/m0/s1

Clave InChI

XFWRGHFUGJXDEX-XUVXKRRUSA-N

SMILES isomérico

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C

SMILES canónico

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C

Sinónimos

4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one; 

Origen del producto

United States

Mecanismo De Acción

Actividad Biológica

The compound 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H24N4O6\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{6}

This structure features a triazine core substituted with a 2-deoxy-pentofuranosyl moiety and multiple aromatic groups, which may contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed promising results against breast cancer cell lines MCF-7 and MDA-MB-231. The following table summarizes the IC50 values for several triazine derivatives:

CompoundIC50 (µM) MCF-7IC50 (µM) MDA-MB-231IC50 (µM) HCT-116
3a0.82 ± 0.379.36 ± 1.1517.89 ± 3.74
3b6.18 ± 0.46>50>50
3c13.50 ± 1.01>50>50
3d3.57 ± 0.8116.25 ± 0.63>50

From this data, it is evident that compound 3a exhibits superior antiproliferative activity compared to others in the series, particularly against the MCF-7 cell line .

The mechanism through which these triazine derivatives exert their antiproliferative effects involves several pathways:

  • Cell Cycle Arrest : Compound 3a has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : The compound also triggers apoptosis in cancer cells, as evidenced by increased Annexin V-positive cells when treated with 3a compared to untreated controls .

In Vivo Studies

In vivo evaluations using zebrafish embryos have indicated low toxicity for some derivatives at concentrations up to 1 mM, suggesting a favorable safety profile for further development . This aspect is critical for therapeutic applications as it indicates potential for use in clinical settings without significant adverse effects.

Case Studies

Several studies have focused on the biological activity of triazine derivatives:

  • Anticancer Activity : A study highlighted that triazine derivatives demonstrated significant anticancer properties against various human cancer cell lines, including breast and colon cancers .
  • Inhibition of Carbonic Anhydrases : Some derivatives were evaluated for their inhibition of human carbonic anhydrase (hCA) isozymes, revealing strong inhibitory constants (Kis) in the low nanomolar range for certain compounds . This suggests potential applications in treating conditions where hCA is implicated.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure Analogs

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
  • Structure : Lacks acyl groups at the 3- and 5-positions of the sugar.
  • Molecular Formula : C₈H₁₂N₄O₄ (MW: 228.208 g/mol) .
  • Key Differences: Higher polarity due to free hydroxyl groups. Applications: Serves as a precursor in nucleoside-based drug synthesis, such as decitabine analogs .
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
  • Structure : 4-Chlorobenzoyl esters instead of methylbenzoyl.
  • Molecular Formula : C₂₂H₁₈Cl₂N₄O₆ (MW: 505.308 g/mol) .
  • Higher molecular weight and lipophilicity compared to the methylbenzoyl analog.

Functional Group Variants

Bis(morpholino-1,3,5-triazine) Derivatives
  • Structure: Morpholino groups replace the sugar moiety, and triazine is substituted with morpholine rings.
  • Example: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline .
  • Key Differences :
    • Enhanced solubility in polar solvents due to morpholine’s hydrophilic nature.
    • Applications: Primarily used in kinase inhibition studies, contrasting with the nucleoside-based design of the target compound .
Dihydro-1,3,5-triazin-2(1H)-one Derivatives
  • Structure: Saturated triazinone ring (e.g., 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-one).
  • Example: 6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one .
  • Key Differences :
    • Reduced aromaticity alters electronic properties, affecting binding affinity in enzyme inhibition.
    • Applications: Explored as protease inhibitors or antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₂₄H₂₄N₄O₆* ~496.4 (estimated) 3,5-bis-O-(4-methylbenzoyl) Potential nucleoside analog prodrug
4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one C₈H₁₂N₄O₄ 228.208 Free hydroxyl groups Precursor for decitabine derivatives
4-Chlorobenzoyl Analog C₂₂H₁₈Cl₂N₄O₆ 505.308 3,5-bis-O-(4-chlorobenzoyl) Higher stability, slower hydrolysis
Bis(morpholino-1,3,5-triazine) Derivative C₂₆H₃₂N₈O₄ 544.6 (estimated) Morpholino groups Kinase inhibition studies

*Estimated based on structural similarity to .

Critical Analysis of Substituent Effects

  • 4-Methylbenzoyl vs. 4-Chlorobenzoyl: Methyl Groups: Electron-donating, increase lipophilicity, and may enhance metabolic stability compared to hydrolytically labile chloro-substituted esters .
  • Sugar Stereochemistry (Threo vs. Erythro) :
    • The beta-D-threo configuration may confer resistance to glycosidase enzymes, extending half-life in vivo compared to erythro analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.